molecular formula C5H5NO3S B1295824 Pyridine-4-sulfonic acid CAS No. 5402-20-0

Pyridine-4-sulfonic acid

Cat. No. B1295824
CAS RN: 5402-20-0
M. Wt: 159.17 g/mol
InChI Key: PTWLOSARXIJRRJ-UHFFFAOYSA-N
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Description

Pyridine-4-sulfonic acid, also known as 4-Pyridinesulfonic acid, is a compound with the molecular formula C5H5NO3S . It is a nitrogen-bearing heterocycle and is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .


Synthesis Analysis

The synthesis of pyridine derivatives, including Pyridine-4-sulfonic acid, has been a subject of research for many years . The synthesis often involves intra- and intermolecular reactions leading to the formation of various pyridine derivatives .


Molecular Structure Analysis

The molecular structure of Pyridine-4-sulfonic acid consists of a six-membered ring with one nitrogen atom and five carbon atoms . The average mass of the molecule is 159.163 Da .


Physical And Chemical Properties Analysis

Pyridine-4-sulfonic acid has a density of 1.5±0.1 g/cm^3, a molar refractivity of 34.9±0.4 cm^3, and a molar volume of 105.4±3.0 cm^3 . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .

Safety and Hazards

Pyridine-4-sulfonic acid may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

Pyridine-based compounds, including Pyridine-4-sulfonic acid, have significant potential in the field of medicinal chemistry research . They are consistently incorporated in a diverse range of drug candidates approved by the FDA . Therefore, the development of fast and cost-effective methods for the synthesis of substituted pyridines, including Pyridine-4-sulfonic acid, is an important task of modern organic chemistry .

properties

IUPAC Name

pyridine-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c7-10(8,9)5-1-3-6-4-2-5/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWLOSARXIJRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30902725
Record name NoName_3274
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30902725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-4-sulfonic acid

CAS RN

5402-20-0
Record name 4-Pyridinesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005402200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridinesulfonic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyridinesulfonic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS92GQS9EZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What can you tell us about the synthesis of Pyridine-4-sulfonic acid based on this research paper?

A1: The research paper titled "[A new synthesis of pyridine-3-and pyridine-4-sulfonic acids]." [] focuses on a novel method for synthesizing both Pyridine-3-sulfonic acid and Pyridine-4-sulfonic acid. Although specific details about the synthesis procedure are not available in the abstract, the title suggests that this paper introduces a new approach compared to previously existing methods. This new synthesis pathway could be of interest to researchers looking for improved efficiency, yield, or access to specific isomers.

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